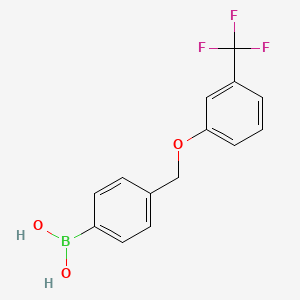

(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Beschreibung

(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid (CAS: 849062-03-9) is a boronic acid derivative featuring a trifluoromethyl-substituted phenoxy group connected via a methylene bridge to a phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, pharmaceuticals, and agrochemicals . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

[4-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)11-2-1-3-13(8-11)21-9-10-4-6-12(7-5-10)15(19)20/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZGRQTUNSRWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=CC(=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584639 | |

| Record name | (4-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-03-9 | |

| Record name | (4-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of the compound (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The compound, being an organoboron reagent, plays a crucial role in this reaction.

Mode of Action

The (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, our compound of interest) transfers a formally nucleophilic organic group from boron to palladium. This is a key step in the Suzuki–Miyaura cross-coupling reaction.

Biochemical Pathways

The (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of a new carbon–carbon bond, which is a fundamental process in organic chemistry. The downstream effects of this pathway include the synthesis of a wide range of organic compounds.

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and be readily prepared

Result of Action

The result of the action of (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction. This leads to the synthesis of various organic compounds. On a molecular level, this involves the transfer of a nucleophilic organic group from boron to palladium.

Biologische Aktivität

(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a trifluoromethyl group, which enhances its pharmacological properties due to its electron-withdrawing nature. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Properties

The compound has the following structural formula:

This structure includes a phenyl ring substituted with a trifluoromethyl group and a boronic acid moiety, which is crucial for its reactivity and biological interactions.

The mechanism of action for (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid primarily involves its ability to form stable complexes with metal catalysts, facilitating various chemical reactions. In biological systems, boronic acids are known to interact with diols in glycoproteins and other biomolecules, leading to potential therapeutic applications.

1. Anticancer Activity

Research has indicated that compounds containing boronic acid functionalities can exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, studies have shown that related boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Cell Line |

|---|---|---|---|

| A | Proteasome | 5.2 | MCF-7 |

| B | BCL-2 | 3.8 | HeLa |

| C | HDAC | 4.5 | A549 |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. For example, a study assessed the efficacy of related phenoxyboronic acids against Mycobacterium tuberculosis, showing promising inhibitory effects.

Case Study: Inhibition of Mycobacterium tuberculosis

In vitro studies demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 2.5 µM against H37Rv strain of M. tuberculosis, highlighting its potential as an anti-tubercular agent.

3. Enzyme Inhibition

The trifluoromethyl group significantly impacts the compound's ability to inhibit specific enzymes such as cyclooxygenase (COX). A structure-activity relationship (SAR) study revealed that the introduction of the trifluoromethyl group increases the potency of COX inhibitors.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| D | COX-1 | 1.2 |

| E | COX-2 | 0.9 |

| F | LOX | 3.0 |

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

a. Trifluoromethylphenylboronic Acid Derivatives

- (3-(Trifluoromethyl)phenyl)boronic Acid (CAS 1423-26-3): Lacks the phenoxymethyl linker, simplifying its structure. It exhibits a melting point of 161–167°C and >98% purity, making it a commercially available building block .

Key Insight : The trifluoromethyl group’s ortho position in the target compound may introduce steric hindrance compared to para-substituted analogs, affecting binding affinity in enzymatic assays .

Phenoxymethyl-Linked Boronic Acids

a. [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (AS141390):

- Features a methoxyethyl group instead of trifluoromethyl.

- Priced at €146/g, it is used in drug discovery but lacks the metabolic stability conferred by trifluoromethyl .

b. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid:

High-Similarity Analogs (≥95% Structural Similarity)

From computational similarity assessments :

| Compound (CAS) | Similarity Score | Key Structural Difference |

|---|---|---|

| (2-(Benzyloxy)-5-(trifluoromethyl)phenyl)boronic acid (612833-41-7) | 0.98 | Benzyloxy substituent vs. phenoxymethyl linker |

| (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid (870778-98-6) | 0.95 | Meta-substituted phenyl ring vs. para-substituted |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.